molecular formula C8H20BNa B096122 Sodium tetraethylborate CAS No. 15523-24-7

Sodium tetraethylborate

Cat. No.: B096122
CAS No.: 15523-24-7
M. Wt: 150.05 g/mol
InChI Key: SZSBMTRYJRHYNI-UHFFFAOYSA-N
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Description

Sodium tetraethylborate is an organoboron compound with the chemical formula ( \text{C}8\text{H}{20}\text{BNa} ). It is a white crystalline powder that is highly sensitive to air and moisture. This compound is known for its pyrophoric nature, meaning it can ignite spontaneously upon exposure to air. This compound is primarily used as an ethyl transfer reagent in various chemical reactions.

Mechanism of Action

Target of Action

Sodium tetraethylborate primarily targets organometallic species . It is highly reactive in their presence and acts as an ethyl transfer reagent .

Mode of Action

The compound interacts with its targets by acting as an alkylating agent . This means it transfers an alkyl group, in this case, an ethyl group, to the organometallic species .

Biochemical Pathways

This compound plays a crucial role in the protein synthesis process, specifically in the desulfurization of cysteine (Cys) residues . This process is central to the production of proteins by chemical synthesis . The compound, combined with a phosphine, is used as a post-ligation treatment in one-pot techniques combining native chemical ligation and cysteine reductive desulfurization .

Pharmacokinetics

It’s important to note that the compound is anair and moisture-sensitive pyrophoric organoboron compound . This suggests that its stability, absorption, distribution, metabolism, and excretion could be significantly influenced by environmental conditions.

Result of Action

The primary result of this compound’s action is the reductive desulfurization of alkyl thiols into alkanes . This transformation is a useful chemical process that has been explored for a variety of analytical or synthetic applications .

Action Environment

The action of this compound is influenced by environmental factors. As an air and moisture-sensitive compound, it must be handled under conditions that minimize exposure to air and moisture . Furthermore, the compound is pyrophoric, meaning it can ignite spontaneously in air at or below room temperature . Therefore, the compound’s action, efficacy, and stability are highly dependent on the careful control of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium tetraethylborate can be synthesized through the reaction of tetraethylborane with sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with air or moisture. The general reaction is as follows: [ \text{B(C}_2\text{H}_5)_3 + \text{NaH} \rightarrow \text{NaB(C}_2\text{H}_5)_4 + \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced in a controlled environment to ensure safety and purity. The process involves the careful handling of reactants and the use of specialized equipment to prevent exposure to air and moisture. The compound is usually stored under an inert gas such as nitrogen or argon to maintain its stability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form various oxidation products.

    Reduction: It can act as a reducing agent in certain chemical reactions, donating electrons to other compounds.

    Substitution: this compound is commonly used in substitution reactions, where it transfers ethyl groups to other molecules.

Common Reagents and Conditions:

    Oxidation: Reactions with oxygen or other oxidizing agents.

    Reduction: Reactions with compounds that can accept electrons.

    Substitution: Reactions with organometallic species or other compounds that can accept ethyl groups.

Major Products:

    Oxidation: Various boron-containing oxidation products.

    Reduction: Reduced forms of the reactants.

    Substitution: Ethylated products, where ethyl groups are transferred to the target molecules.

Scientific Research Applications

Sodium tetraethylborate has a wide range of applications in scientific research:

    Chemistry: It is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analyses of organotin, lead, and mercury compounds. It is also employed in the synthesis of boron-containing compounds.

    Biology: this compound is used in the study of biological systems that involve boron chemistry.

    Medicine: Research into boron-containing compounds for potential medical applications, such as boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of various chemicals and materials that require ethylation or boron incorporation.

Comparison with Similar Compounds

    Sodium tetraphenylborate: Another organoboron compound used in similar applications but with phenyl groups instead of ethyl groups.

    Sodium tetra(n-propyl)borate: Similar to sodium tetraethylborate but with propyl groups. It is used for the derivatization of organotin and organolead compounds.

    Triethylborane: An organoborane compound with three ethyl groups attached to boron, used as an ignition source in rocket engines.

Uniqueness: this compound is unique due to its high reactivity and ability to transfer ethyl groups efficiently. Its pyrophoric nature requires careful handling, but it offers significant advantages in terms of reactivity and versatility in various chemical processes.

Properties

IUPAC Name

sodium;tetraethylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSBMTRYJRHYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(CC)(CC)CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165859
Record name Sodium tetraethylborate
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Molecular Weight

150.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White, off-white, or yellow crystals; [Alfa Aesar MSDS]
Record name Sodium tetraethylborate
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CAS No.

15523-24-7
Record name Sodium tetraethylborate
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Record name Sodium tetraethylborate
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Record name Sodium tetraethylborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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